![molecular formula C8H8N4O2 B1476409 (3-Azidoazetidin-1-yl)(furan-2-yl)methanone CAS No. 2097992-51-1](/img/structure/B1476409.png)
(3-Azidoazetidin-1-yl)(furan-2-yl)methanone
Overview
Description
(3-Azidoazetidin-1-yl)(furan-2-yl)methanone, also known as 3-AAFM, is a heterocyclic compound first synthesized in the early 2000s. It has since been studied extensively in the laboratory due to its potential applications in the fields of synthetic chemistry and drug discovery.
Scientific Research Applications
Protein Tyrosine Kinase Inhibition
Furan-2-yl(phenyl)methanone derivatives have been synthesized and investigated for their in vitro protein tyrosine kinase inhibitory activity. Some of these derivatives exhibited promising activity, comparable or even superior to that of known inhibitors like genistein. These findings suggest potential applications in the development of new therapeutic agents targeting protein tyrosine kinases, which play crucial roles in various cellular processes including cell growth and differentiation (Feilang Zheng et al., 2011).
Vascular Smooth Muscle Cell Proliferation Inhibition
A series of new furan-2-yl(phenyl)methanones were synthesized and evaluated for their ability to inhibit vascular smooth muscle cells (VSMC) proliferation in vitro. Several compounds demonstrated significant inhibitory activity, suggesting potential applications in preventing or treating conditions related to abnormal VSMC proliferation, such as atherosclerosis and restenosis (Li Qing-shan, 2011).
Synthesis of Cyclopentenones
Furan-2-yl(phenyl)methanol derivatives were utilized in aza-Piancatelli rearrangement reactions to synthesize trans-4,5-disubstituted cyclopentenone derivatives. This process highlights the utility of furan-2-yl(methanone) derivatives in organic synthesis, particularly in constructing complex cyclopentenone structures, which are valuable in various chemical and pharmaceutical applications (B. Reddy et al., 2012).
Antimicrobial Activity
Dinaphtho[2,1-b]furan-2-yl-methanone and its oxime derivatives were synthesized and tested for their antimicrobial activity against various bacteria and fungi. Although the compounds exhibited weak antimicrobial activity, this research illustrates the potential of furan-2-yl(methanone) derivatives in the development of new antimicrobial agents, which is crucial in the face of rising antibiotic resistance (C. Kırılmış et al., 2009).
Corrosion Inhibition
Research on furan-2-yl(methanone) derivatives also extends to industrial applications, such as the prevention of corrosion in metals. Compounds such as [4-(4-aminobenzene-1-sulfonyl)piperazin-1-yl)(furan-2-yl)methanone have been studied for their efficacy in inhibiting mild steel corrosion in acidic media, showing promise as corrosion inhibitors. This application is significant in industries where metal longevity and integrity are critical (P. Singaravelu & N. Bhadusha, 2022).
properties
IUPAC Name |
(3-azidoazetidin-1-yl)-(furan-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c9-11-10-6-4-12(5-6)8(13)7-2-1-3-14-7/h1-3,6H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTEQUBZRJVHEPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CO2)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Azidoazetidin-1-yl)(furan-2-yl)methanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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